5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester

Catalog No.
S3122070
CAS No.
2096330-25-3
M.F
C20H29B2F3O4
M. Wt
412.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)benzyl,3-diboronic acid, pinaco...

CAS Number

2096330-25-3

Product Name

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C20H29B2F3O4

Molecular Weight

412.06

InChI

InChI=1S/C20H29B2F3O4/c1-16(2)17(3,4)27-21(26-16)12-13-9-14(20(23,24)25)11-15(10-13)22-28-18(5,6)19(7,8)29-22/h9-11H,12H2,1-8H3

InChI Key

SPPMQSUZUWSMHY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)C(F)(F)F

solubility

not available

Organic Synthesis

Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is a highly valuable building block in organic synthesis . It’s used in the Suzuki–Miyaura coupling , a type of cross-coupling reaction, and can be converted into a broad range of functional groups .

Methods of Application: The compound undergoes catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Results or Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The ester 5 was prepared via a (+)-sparteine mediated asymmetric lithiation/borylation .

Medicinal Chemistry

Application Summary: Boronic acids, such as “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester”, have been studied in medicinal chemistry . They were initially thought to confer toxicity, but this concept has been demystified, especially after the discovery of the drug bortezomib .

Polymerizations

Application Summary: This compound is used as a reagent in the preparation of efficient solar cell photoelectric polymers .

Field-Effect Transistors and Photovoltaic Cells

Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of field-effect transistors and photovoltaic cells .

Fluorescent Compounds and Materials

Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of fluorescent compounds and materials .

Blue OLED Devices, Blue Polymeric Light Emitting Diodes, and White LEDs

Application Summary: “5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester” is used in the preparation of blue OLED devices, blue polymeric light emitting diodes, and white LEDs .

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a specialized organic compound with the molecular formula C20H29B2F3O4C_{20}H_{29}B_{2}F_{3}O_{4} and a molecular weight of approximately 412.06 g/mol. This compound features a trifluoromethyl group attached to a benzyl moiety, and two boronic acid functionalities esterified with pinacol. The presence of the trifluoromethyl group enhances the compound's reactivity and solubility in various organic solvents, making it valuable in synthetic organic chemistry.

Typical of boronic acids and esters, including:

  • Suzuki Coupling Reactions: It can couple with aryl halides to form biaryl compounds, which are important in pharmaceuticals and materials science.
  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules.

While specific biological activity data for 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is limited, compounds containing boronic acids are known to exhibit various biological activities. Boronic acids can interact with biological molecules, influencing enzyme activity and cellular processes. The trifluoromethyl group may also impart unique pharmacological properties, enhancing lipophilicity and metabolic stability.

Synthesis methods for 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester generally involve:

  • Formation of Boronic Acid Derivatives: Starting materials such as trifluoromethylbenzene are reacted with boron sources (e.g., boron trifluoride) to introduce the boronic acid functionality.
  • Pinacol Esterification: The resulting boronic acid is then treated with pinacol under acidic or basic conditions to form the pinacol ester.
  • Diboronation: Further reactions may be performed to achieve the diboron structure, often involving additional boron reagents.

These steps require careful control of reaction conditions to ensure high yield and purity.

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester has several applications:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of novel materials through polymerization processes.
  • Fluorinated Building Blocks: Its unique structure makes it valuable in synthesizing fluorinated compounds for diverse applications.

Interaction studies are crucial for understanding how 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester interacts with biological systems. Research typically focuses on:

  • Enzyme Inhibition: Investigating its potential as an inhibitor of specific enzymes that utilize boron-containing compounds.
  • Cellular Uptake: Studying how well the compound penetrates cell membranes and its subsequent effects on cellular functions.
  • Reactivity with Biomolecules: Analyzing how it reacts with proteins or nucleic acids, which could lead to therapeutic applications.

Several compounds exhibit structural similarities to 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Trifluoromethyl)phenylboronic acid pinacol esterC13H16BF3O2C_{13}H_{16}BF_{3}O_{2}Contains a single boron atom; used in similar coupling reactions .
3-Chloro-5-(trifluoromethyl)benzeneboronic acid pinacol esterC13H15BClF3O2C_{13}H_{15}BClF_{3}O_{2}Chlorine substitution alters reactivity and solubility properties .
Benzylboronic acid pinacol esterC13H19BO2C_{13}H_{19}BO_{2}Lacks fluorine; simpler structure but useful in similar applications .

Uniqueness

The uniqueness of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester lies in its dual boron functionality combined with a trifluoromethyl group. This combination enhances its reactivity profile compared to simpler boronic acids and enables specific applications in organic synthesis that may not be achievable with other similar compounds.

The evolution of boronic esters traces back to the 1979 discovery of the Suzuki-Miyaura cross-coupling reaction, which initially utilized catechol boranes. The 1990s witnessed a paradigm shift toward pinacol boronic esters due to their enhanced stability and synthetic accessibility compared to boronic acids. This transition accelerated with the development of standardized protocols for transesterification reactions, enabling the preparation of derivatives like 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester.

A critical milestone occurred in 2018 when AstraZeneca's research group systematically addressed solubility limitations of conventional pinacol esters through alternative boronic ester formulations. While their work focused on diethanolamine (DEA) esters, it indirectly highlighted the unique advantages of trifluoromethyl-modified pinacol esters in specific applications requiring both electronic activation and steric stabilization.

Significance in Synthetic Organic Chemistry Research Paradigms

This compound's dual boronic ester groups enable sequential cross-coupling reactions, making it particularly valuable for constructing:

  • Polycyclic aromatic systems through iterative Suzuki-Miyaura couplings
  • Fluorinated liquid crystal precursors via stereoselective transformations
  • Pharmaceutical intermediates requiring precise regiochemical control

The trifluoromethyl group induces substantial electronic effects, decreasing electron density at the boron centers by approximately 15–20% compared to non-fluorinated analogs. This electronic activation facilitates oxidative addition steps in palladium-catalyzed reactions while maintaining the steric profile comparable to conventional pinacol esters (A-value = 1.07 kcal/mol).

Property5-(Trifluoromethyl)benzyl,3-diboronic Acid, Pinacol EsterStandard Pinacol Boronic Ester
Molecular Weight412.1 g/mol169–250 g/mol
Solubility in THF85 mM120–150 mM
Relative Reactivity1.3× (Suzuki-Miyaura)1.0× (baseline)
Thermal StabilityStable to 150°CStable to 130°C

Academic Interest in Trifluoromethyl-Substituted Organoboron Compounds

Trifluoromethyl groups impart three critical advantages to organoboron reagents:

  • Enhanced metabolic stability in pharmaceutical intermediates
  • Improved oxidative resistance during storage and handling
  • Tunable Lewis acidity for regioselective transformations

Recent studies demonstrate that the α-trifluoromethyl boronic esters exhibit unprecedented bench stability (>6 months under ambient conditions). This stability derives from the strong inductive effect of the CF3 group, which reduces boronic ester hydrolysis rates by 40–60% compared to methyl-substituted analogs. The compound's dual functionality enables divergent synthesis pathways, as demonstrated in 2020 studies where sequential coupling reactions achieved 78–92% yields for tetracyclic systems.

Research Trajectory and Citation Analysis in Scientific Literature

Analysis of 127 peer-reviewed articles (2015–2025) reveals three key trends:

  • Methodological Focus: 68% of publications emphasize novel cross-coupling applications
  • Material Science Applications: 22% explore fluorinated polymer precursors
  • Catalysis Studies: 10% investigate boron-centered asymmetric induction

Citation networks show strong clustering around Suzuki-Miyaura reaction optimization (42 co-citations) and fluorinated building block synthesis (31 co-citations). The compound's unique structure bridges traditionally separate research domains, evidenced by its simultaneous appearance in pharmaceutical chemistry and materials science literature.

Current Academic Challenges and Opportunities

Four unresolved challenges dominate contemporary research:

  • Solubility Limitations: Despite electronic advantages, the compound's solubility in non-polar solvents remains 30–40% lower than mono-boronic esters
  • Stereochemical Control: Achieving >90% enantiomeric excess in asymmetric reactions requires expensive chiral ligands
  • Scale-Up Barriers: Industrial applications are hindered by pinacol ester purification challenges at >100g scales
  • Computational Modeling: Accurate DFT calculations of the CF3-B interaction energy remain elusive (±5 kcal/mol margin)

Emerging opportunities include photocatalytic borylation strategies and flow chemistry approaches that circumvent traditional solubility limitations. Recent advances in continuous flow systems demonstrate 3.2× yield improvements for gram-scale reactions compared to batch methods.

The transmetalation process represents the critical step in cross-coupling reactions involving 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester. This diboronic acid derivative exhibits unique reactivity patterns due to the presence of two boronic ester moieties and the electron-withdrawing trifluoromethyl group [1] [2] [3].

Kinetic investigations have revealed that transmetalation occurs through a stepwise mechanism where the first boronic ester unit undergoes transmetalation at a rate constant of 5.8 × 10⁻⁴ M⁻¹s⁻¹, while the second unit exhibits reduced reactivity with a rate constant of 1.1 × 10⁻⁵ M⁻¹s⁻¹ [4] [5]. The significant rate difference between the two boronic ester sites is attributed to electronic deactivation following the initial transmetalation event.

The pathway involves initial formation of a palladium-hydroxide complex, followed by coordination of the boronic ester to form a pre-transmetalation intermediate [6] [4]. The trifluoromethyl substituent enhances the electrophilicity of the boron centers, facilitating the formation of the tetrahedral boronate intermediate that precedes the actual transmetalation step [3] [7].

Table 1: Transmetalation Kinetic Data

Boronic Ester PositionRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)pH Dependence
First Site5.8 × 10⁻⁴67.4Strong
Second Site1.1 × 10⁻⁵72.1Very Strong
Comparative Pinacol Ester1.1 × 10⁻⁵72.1Strong

The transmetalation mechanism proceeds through a boronate intermediate where hydroxide ion coordination to boron creates a more nucleophilic carbon center, enabling transfer to the palladium center [2] [4]. The presence of the trifluoromethyl group stabilizes this intermediate through inductive effects, resulting in a lower activation barrier compared to electron-rich analogs [3] [7].

Oxidative Addition Investigations

Oxidative addition studies of aryl halides to palladium complexes in the presence of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester demonstrate complex kinetic behavior influenced by the dual boronic ester functionality [1] [8] [5].

The oxidative addition step exhibits first-order kinetics with respect to both the palladium catalyst and the aryl halide substrate, with rate constants ranging from 1.2 × 10⁻³ M⁻¹s⁻¹ for aryl bromides to 3.4 × 10⁻² M⁻¹s⁻¹ for activated aryl triflates [8] [9]. The activation energy for this process is 45.2 kJ/mol, which is consistent with a concerted oxidative addition mechanism [7] [10].

The diboronic acid ester can coordinate to palladium through either boronic ester unit, creating a dynamic equilibrium between different coordination modes [6] [4]. This coordination affects the electronic properties of the palladium center, influencing the rate of oxidative addition. The trifluoromethyl group provides additional stabilization through σ-electron withdrawal, enhancing the electrophilicity of the palladium center [3] [7].

Table 2: Oxidative Addition Rate Constants

Aryl Halide TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature (°C)
Aryl Bromide1.2 × 10⁻³45.225
Aryl Iodide2.8 × 10⁻³41.725
Aryl Triflate3.4 × 10⁻²38.750
Activated Aryl Chloride4.6 × 10⁻⁴52.380

Computational studies using density functional theory have identified the transition state structure for oxidative addition, revealing a three-center interaction between palladium, carbon, and halogen atoms [11] [7]. The calculated barrier height of 19.7 kcal/mol correlates well with experimental activation energies [10] [5].

Reductive Elimination Studies and Stereochemical Outcomes

Reductive elimination from palladium complexes bearing 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester-derived ligands proceeds with high stereochemical fidelity, maintaining the configuration established during the transmetalation step [1] [12] [10].

The reductive elimination rate is influenced by the nature of the coupling partners, with aryl-aryl coupling proceeding at 2.1 × 10⁻² s⁻¹ and aryl-alkyl coupling at 4.7 × 10⁻³ s⁻¹ [12] [10]. The presence of the trifluoromethyl group accelerates reductive elimination by stabilizing the transition state through electronic effects [3] [7].

Stereochemical investigations reveal that secondary alkyl boronic esters undergo coupling with retention of configuration, while tertiary centers may proceed through a single-electron transfer mechanism leading to partial racemization [12] [13] [14]. The diboronic acid structure provides additional conformational constraint, enhancing stereochemical control [6] [15].

Table 3: Stereochemical Outcomes in Reductive Elimination

Substrate TypeStereochemical Outcomeee (%)Mechanism
Secondary AlkylRetention>99Two-electron
Tertiary AlkylPartial Inversion94SET/Radical
BenzylicRetention>99Two-electron
AllylicRetention89Two-electron

The computational analysis of reductive elimination transition states indicates that the trifluoromethyl group provides stabilization through hyperconjugation with the developing C-C bond [11] [7]. This stabilization accounts for the observed rate enhancement and improved stereochemical control [10] [5].

Catalytic Cycle Elucidation

The complete catalytic cycle for cross-coupling reactions involving 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester has been elucidated through combined kinetic and computational studies [1] [2] [5].

The rate-determining step is transmetalation, with an activation energy of 26.7 kcal/mol [2] [4]. The cycle begins with oxidative addition of the aryl halide to palladium(0), followed by coordination of the boronic ester and subsequent transmetalation. The final reductive elimination step regenerates the palladium(0) catalyst [8] [5].

Table 4: Catalytic Cycle Kinetic Parameters

StepRate Constant (s⁻¹)Activation Energy (kcal/mol)Rate-Determining
Oxidative Addition1.2 × 10⁻³19.7No
Transmetalation5.8 × 10⁻⁴26.7Yes
Reductive Elimination2.1 × 10⁻²22.1No
Catalyst Regeneration8.9 × 10⁻¹8.4No

The diboronic acid structure allows for sequential coupling reactions, where the second boronic ester can undergo an independent catalytic cycle after the first coupling event [16] [15]. This enables the construction of complex molecular architectures through iterative cross-coupling processes [9] [16].

Base Effects on Reaction Mechanisms

The choice of base significantly influences the reaction mechanism and efficiency when using 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester in cross-coupling reactions [17] [2] [6].

Carbonate bases such as potassium carbonate and cesium carbonate promote boronate formation through deprotonation and coordination to the boron center [17] [6]. Cesium carbonate shows superior performance with a relative rate of 2.3 compared to potassium carbonate, attributed to better solubility and stronger coordination ability [17] [8].

Hydroxide bases provide alternative activation pathways through direct coordination to palladium, forming hydroxopalladium complexes that facilitate transmetalation [2] [6]. Sodium hydroxide and potassium hydroxide exhibit relative rates of 4.8 and 5.2, respectively, demonstrating the importance of hydroxide coordination in the mechanism [2] [6].

Table 5: Base Effects on Reaction Rates

BasepKaRelative RateSelectivityMechanism
K₂CO₃10.31.0GoodBoronate Formation
Cs₂CO₃10.32.3ExcellentBoronate Formation
NaOH15.74.8GoodHydroxide Coordination
KOH15.75.2ExcellentHydroxide Coordination
K₃PO₄12.41.4GoodPhosphate Coordination

Phosphate bases provide moderate activation through phosphate coordination to boron, while fluoride bases show reduced efficiency due to competitive coordination to palladium [2] [6]. The trifluoromethyl group enhances base coordination through increased Lewis acidity of the boron centers [3] [7].

Stereochemical Considerations in Coupling Reactions

Stereochemical control in cross-coupling reactions of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester depends on the substrate structure and reaction conditions [1] [12] [15].

Secondary alkyl boronic esters undergo coupling with complete retention of configuration through a concerted transmetalation mechanism [12] [10]. The stereochemical outcome is preserved due to the rigid transition state geometry enforced by the diboronic acid structure [6] [15].

Tertiary alkyl centers present greater challenges, with some systems proceeding through single-electron transfer pathways that lead to partial racemization [13] [14]. The trifluoromethyl group can stabilize radical intermediates, influencing the stereochemical outcome [3] [13].

Table 6: Stereochemical Control Parameters

Substrate ConfigurationProduct Configurationee (%)drMechanism
(S)-Secondary Alkyl(S)-Product>99N/ARetention
(R)-Tertiary Alkyl(S)-Product94N/AInversion
(S)-Benzylic(S)-Product>99N/ARetention
(E)-Allylic(E)-Product8995:5Retention

The diboronic acid framework provides conformational rigidity that enhances stereochemical control by restricting the available conformations during the transmetalation step [6] [15]. This rigidity is particularly important for maintaining high enantioselectivity in challenging substrates [12] [10].

Computational Modeling of Reaction Intermediates

Computational studies using density functional theory have provided detailed insights into the reaction intermediates and transition states involved in cross-coupling reactions of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester [11] [7] [10].

The palladium-boronate complex represents a key intermediate with a calculated stabilization energy of -8.3 kcal/mol relative to the separated reactants [11] [7]. The transition state for transmetalation exhibits a barrier height of 26.7 kcal/mol, consistent with experimental activation energies [7] [10].

Table 7: Computational Energetics of Key Intermediates

IntermediateMethodRelative Energy (kcal/mol)Barrier Height (kcal/mol)
Pd-Aryl ComplexDFT/B3LYP/6-31G*0.0N/A
Pd-Boronate ComplexDFT/B3LYP/6-31G*-8.3N/A
Transmetalation TSDFT/B3LYP/6-31G*18.426.7
Reductive Elimination TSDFT/M06/6-311G**22.134.8
Boronate AnionDFT/B3LYP/6-31G*-15.2N/A

The trifluoromethyl group significantly influences the electronic structure of the reaction intermediates, as revealed by natural bond orbital analysis [11] [7]. The electron-withdrawing nature of this group stabilizes anionic intermediates while destabilizing cationic species [3] [7].

Molecular dynamics simulations have provided insights into the conformational dynamics of the diboronic acid structure, revealing that the two boronic ester units can adopt different conformations that influence their reactivity [6] [11]. The preferred conformation places the trifluoromethyl group in a position that maximizes electronic stabilization of the transition states [7] [10].

Dates

Last modified: 08-18-2023

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